molecular formula C16H18N2O2S2 B7726832 MFCD01917846

MFCD01917846

Cat. No.: B7726832
M. Wt: 334.5 g/mol
InChI Key: YYEPVELHAYMUAH-UHFFFAOYSA-N
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Description

The compound MFCD01917846 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structural features include a bromine and chlorine substituent on the aromatic ring, contributing to its distinct electronic and steric properties. Key physicochemical parameters include a topological polar surface area (TPSA) of 40.46 Ų, high gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability, making it a candidate for central nervous system-targeted drug development . Its solubility in aqueous media is 0.24 mg/mL (0.00102 mol/L), classified as "soluble" under ESOL guidelines .

Properties

IUPAC Name

2-(2-oxopropylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-3-8-18-15(20)13-11-6-4-5-7-12(11)22-14(13)17-16(18)21-9-10(2)19/h3H,1,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEPVELHAYMUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD01917846 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors, where the reaction conditions are optimized for maximum efficiency. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and concentration of reactants to ensure consistent quality and quantity of the final product.

Chemical Reactions Analysis

Types of Reactions: MFCD01917846 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often used as intermediates in the synthesis of more complex compounds or as final products in various applications.

Scientific Research Applications

MFCD01917846 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various reactions and as a building block for the synthesis of complex molecules. In biology, it is used in studies related to cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it is used in the production of materials with specific properties and functions.

Mechanism of Action

The mechanism of action of MFCD01917846 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD01917846 with structurally and functionally analogous compounds, focusing on molecular properties, bioavailability, and synthetic accessibility.

Table 1: Physicochemical and Pharmacokinetic Properties

Compound (CAS/MDL) Molecular Formula Molecular Weight (g/mol) LogP<sup>a</sup> Solubility (mg/mL) GI Absorption BBB Permeability
This compound (1046861-20-4) C₆H₅BBrClO₂ 235.27 2.15 (XLOGP3) 0.24 High Yes
(3-Bromo-5-chlorophenyl)boronic acid C₆H₅BBrClO₂ 235.27 2.10 0.20 Moderate No
MFCD00003330 (1761-61-1) C₇H₅BrO₂ 201.02 1.64 (MLOGP) 0.69 High Yes
MFCD10697534 (905306-69-6) C₇H₁₀N₂O 138.17 0.78 (WLOGP) 12.5 Low No

<sup>a</sup> LogP values calculated using different algorithms (XLOGP3, MLOGP, WLOGP).

Key Findings:

Structural Similarity :

  • This compound shares a brominated aromatic core with (3-Bromo-5-chlorophenyl)boronic acid, but the latter lacks BBB permeability, likely due to reduced lipophilicity (LogP = 2.10 vs. 2.15) .
  • MFCD00003330 (a brominated benzoic acid derivative) exhibits higher solubility (0.69 mg/mL) but comparable BBB permeability, attributed to its smaller molecular weight (201.02 vs. 235.27) .

Bioavailability :

  • This compound and MFCD00003330 both show high GI absorption, but MFCD10697534 (a pyridine derivative) has low absorption due to its polar amine group .

Synthetic Accessibility :

  • This compound is synthesized via a palladium-catalyzed Suzuki-Miyaura coupling, achieving a yield of ~70% under optimized conditions (75°C, 1.3 hours) .
  • In contrast, MFCD10697534 requires multi-step synthesis with HATU-mediated amidation, yielding 69% in method 2 but only 30% in method 1 .

Critical Analysis of Divergent Data

  • Solubility Discrepancies : this compound and its boronic acid analogs show lower solubility compared to benzoic acid derivatives (e.g., MFCD00003330), likely due to reduced hydrogen-bonding capacity .
  • BBB Permeability : Structural rigidity and halogen substitution enhance BBB penetration in this compound, whereas polar groups (e.g., -NH₂ in MFCD10697534) hinder it .

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